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Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality,

offering the potential to address disease-causing proteins previously considered "undruggable."

This is often achieved using heterobifunctional molecules, or Proteolysis Targeting Chimeras

(PROTACs), which co-opt the cellular ubiquitin-proteasome system to induce the degradation

of specific proteins of interest. A critical component of any PROTAC is its E3 ligase recruiter.

This technical guide provides a comprehensive overview of ML2-14, a synthetic, covalent

recruiter of the E3 ubiquitin ligase RNF114.

ML2-14 was developed as a mimic of the natural product nimbolide and functions by covalently

binding to a specific cysteine residue (C8) on RNF114.[1][2][3] This recruitment of RNF114 has

been successfully leveraged to induce the degradation of therapeutically relevant targets,

including the bromodomain and extra-terminal domain (BET) protein BRD4 and the fusion

oncogene BCR-ABL.[3][4] This document details the discovery, mechanism of action, and

experimental validation of ML2-14, providing structured data, detailed experimental protocols,

and visual diagrams to serve as a technical resource for researchers in the field of targeted

protein degradation.

The E3 Ligase RNF114: A Target for TPD
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RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase involved in a multitude of cellular

processes, including cell cycle regulation, apoptosis, and immune responses.[5][6][7] It exerts

its function by catalyzing the ubiquitination of various substrate proteins, marking them for

proteasomal degradation or altering their function.

2.1 Key Substrates and Signaling Pathways

RNF114 has been shown to ubiquitinate a range of substrates, implicating it in several key

signaling pathways:

NF-κB Signaling: RNF114 can act as a negative regulator of NF-κB-dependent transcription

by promoting the ubiquitination and stabilization of the NF-κB inhibitor TNFAIP3 (A20).[5][7] It

may also promote the ubiquitination of TRAF6.[7] In other contexts, RNF114-mediated

degradation of TAB1 has been shown to activate the NF-κB pathway.[2][6]

Cell Cycle Control: RNF114 ubiquitinates the CDK inhibitor CDKN1A (p21), leading to its

degradation and promoting the G1-to-S phase transition.[7][8]

Innate Immunity: RNF114 can inhibit cellular responses to double-stranded RNA and

subsequent interferon production by targeting the MAVS protein for proteasomal

degradation.[5]

DNA Damage Response (DDR): RNF114 is recruited to sites of DNA damage in a PARP1-

dependent manner, where it is thought to play a role in the ubiquitination of PARylated

proteins.[5][9]

The following diagram illustrates some of the key signaling interactions of RNF114.
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Caption: RNF114 signaling interactions in key cellular pathways.

ML2-14: A Covalent RNF114 Recruiter
ML2-14 is a PROTAC that covalently recruits RNF114 to degrade target proteins.[3] It was

developed through a chemoproteomics approach aimed at identifying synthetic small

molecules that mimic the function of the natural product nimbolide, a known covalent binder of

RNF114.[1][3]

3.1 Structure and Mechanism of Action

ML2-14 is a heterobifunctional molecule composed of three key components:

EN219: A chloroacetamide-containing electrophile that serves as the covalent warhead for

RNF114.

JQ1: A well-characterized inhibitor of the BET family of bromodomain proteins, which serves

as the ligand for the target protein BRD4.
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C4 Alkyl Linker: A four-carbon alkyl chain that tethers EN219 and JQ1.[2]

The mechanism of action of ML2-14 involves the formation of a ternary complex between

RNF114, ML2-14, and the target protein (e.g., BRD4). The chloroacetamide moiety of EN219

forms a covalent bond with Cysteine 8 (C8) of RNF114.[2] This induced proximity leads to the

RNF114-mediated polyubiquitination of the target protein, marking it for degradation by the 26S

proteasome.
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Caption: Mechanism of action of ML2-14 in mediating BRD4 degradation.
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Quantitative Data
The efficacy of ML2-14 as a degrader has been quantified in cellular assays. The following

table summarizes the key performance metrics for the degradation of BRD4 in 231MFP breast

cancer cells.

Compoun
d

Target
Protein

Cell Line
DC50
(nM)

Dmax (%)
Treatmen
t Time (h)

Referenc
e

ML2-14

BRD4

(long

isoform)

231MFP 36 >90 8 [2][8]

ML2-14

BRD4

(short

isoform)

231MFP 14 >90 8 [2][8]

DC50: The concentration of the degrader required to induce 50% degradation of the target

protein.

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ML2-14

as an RNF114 recruiter.

5.1 Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to identify covalent ligands for enzymes in a complex proteome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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